5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde
Description
Importance of Fused Heterocyclic Systems in Contemporary Organic Chemistry
Fused heterocyclic systems, which consist of two or more rings where at least one is a heterocycle, are cornerstone structures in the field of organic chemistry. Their prevalence stems from their wide distribution in nature, including in alkaloids, vitamins, and pigments, and their extensive application in materials science and medicinal chemistry. These scaffolds provide a rigid and three-dimensional framework that is ideal for the development of new pharmacologically active molecules.
In drug discovery, fused heterocycles are often considered "privileged scaffolds" because they can interact with a variety of biological targets with high affinity and specificity. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition at the active sites of proteins and enzymes. This versatility has led to the development of a vast number of therapeutic agents for a wide range of diseases.
Structural Characteristics and Electronic Properties of the Furo[2,3-c]pyridine (B168854) Core
The Furo[2,3-c]pyridine core is an aromatic heterocyclic system formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. This fusion results in a bicyclic structure with a unique distribution of electrons. The furan ring is generally considered electron-rich, while the pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom.
Significance of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde as a Versatile Synthetic Intermediate
Positioning within the Furo[2,3-c]pyridine Class
This compound is a disubstituted derivative of the parent Furo[2,3-c]pyridine scaffold. Its significance lies in the strategic placement of two highly reactive functional groups: a chloro group on the pyridine ring and a carbaldehyde (aldehyde) group on the furan ring. This specific substitution pattern transforms the core scaffold into a valuable and versatile building block, or synthetic intermediate, for the construction of more complex, polyfunctional molecules. The presence of these two distinct reactive sites allows for selective and sequential chemical modifications, enabling chemists to build elaborate molecular architectures.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| CAS Number | Not available in searched sources |
| Appearance | Solid (inferred from isomers) sigmaaldrich.com |
Role of Carbaldehyde and Chloro Substituents in Chemical Transformations
The utility of this compound as a synthetic intermediate is primarily due to the distinct reactivity of its two functional groups.
The carbaldehyde group at the 2-position of the furan ring is a potent electrophilic site. It readily participates in a variety of classical carbonyl chemistry reactions. These include nucleophilic additions, condensations (such as the Erlenmeyer-Plöchl reaction with hippuric acid), and oxidations/reductions nih.govresearchgate.net. This functional group serves as a handle to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the molecular framework and the incorporation of diverse structural motifs.
The chloro substituent at the 5-position of the pyridine ring renders this carbon atom susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophiles but activates it for attack by nucleophiles, particularly at the positions ortho and para to the nitrogen uoanbar.edu.iq. In this context, the chlorine atom can act as a good leaving group, allowing for its displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functionalities onto the pyridine portion of the scaffold chempanda.com. This reaction is a fundamental tool for the synthesis of substituted pyridine derivatives.
The orthogonal reactivity of the aldehyde and chloro groups allows for a high degree of control in multi-step syntheses, making this compound a valuable precursor for creating libraries of complex molecules for screening in drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
5-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-2-5-1-6(4-11)12-7(5)3-10-8/h1-4H |
InChI Key |
DCTCRCCQDMMJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CN=C1Cl)C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Furo 2,3 C Pyridine Core Systems
Historical and Current Approaches to Furo[2,3-c]pyridine (B168854) Ring Construction
The construction of the Furo[2,3-c]pyridine scaffold is a significant challenge in heterocyclic chemistry, prompting the development of diverse synthetic routes. These approaches range from classical cyclization reactions to modern multicomponent strategies, each offering unique advantages in terms of efficiency, substrate scope, and access to diverse substitution patterns.
One major approach to the Furo[2,3-c]pyridine core involves the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) backbone. This can be achieved through various cyclization methods, including electrophilic and oxidative pathways.
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of fused heterocyclic systems. In the context of Furo[2,3-c]pyridine synthesis, this typically involves an intramolecular electrophilic attack from a suitable precursor to form the furan ring. For instance, the cyclization of N-benzenesulfonyl-N-(5-methylfurfuryl)glycine has been explored as a potential route to the Furo[2,3-c]pyridine system. researchgate.net While direct Friedel-Crafts acylation is more commonly applied to electron-rich heterocycles like imidazo[1,2-a]pyridines to introduce substituents, the underlying principle of intramolecular cyclization can be applied to form the fused furan ring under appropriate catalytic conditions, often requiring a Lewis acid catalyst like aluminum chloride. nih.gov
Oxidative cyclization represents a powerful and efficient method for forming C-O bonds, making it well-suited for furan ring synthesis. researchgate.net These reactions often proceed via the formation of an intermediate that is then oxidized to yield the aromatic furan ring. Silver(I)-promoted addition/oxidative cyclization of alkynoates with 1,3-dicarbonyl compounds provides a general pathway to polysubstituted furans, a strategy that can be conceptually extended to pyridine-based substrates. researchgate.net Another approach involves the use of reagents like phenyliodonium (B1259483) diacetate (PIDA) to induce intramolecular oxidative cyclization. researchgate.net In a related synthesis, a dihydrofuro[2,3-b]pyridine was formed via an intramolecular Diels-Alder reaction and subsequently oxidized to the aromatic furopyridine using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov
Table 1: Comparison of Furan Ring Formation Methodologies
| Methodology | Key Features | Typical Reagents/Catalysts | Ref. |
| Friedel-Crafts Cyclization | Intramolecular electrophilic substitution. | Lewis acids (e.g., AlCl₃) | researchgate.netnih.gov |
| Oxidative Cyclization | Formation of C-O bond via oxidation. | Ag(I), Phenyliodonium diacetate (PIDA), DDQ | researchgate.netnih.gov |
An alternative and equally important synthetic direction involves the annulation, or fusion, of a pyridine ring onto a pre-existing furan molecule. This can be accomplished through intramolecular cyclization of a suitably functionalized furan or through the elegant convergence of multicomponent reactions.
Intramolecular cyclization is a versatile strategy for constructing the pyridine ring. One notable example is the Pictet-Spengler reaction, which can be used to synthesize tetrahydrofuro[3,2-c]pyridines from 2-(furan-2-yl)ethanamine and various aldehydes. nih.gov This reaction involves the condensation of the amine and aldehyde to form an imine, followed by an acid-catalyzed intramolecular electrophilic attack on the furan ring to form the new piperidine (B6355638) ring, which is part of the fused system. nih.gov Other methods include transition-metal-free intramolecular cyclizations of substituted pyridine N-oxides to access the Furo[2,3-b]pyridine isomer. researchgate.net
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for synthesizing fused imidazole (B134444) heterocycles. researchgate.netbeilstein-journals.orgbeilstein-journals.org Interestingly, a variation of this reaction has been shown to produce the Furo[2,3-c]pyridine skeleton. acs.org
This "unusual" GBB reaction occurs when pyridoxal (B1214274) is used as the aldehyde component. acs.orgnih.gov Instead of the expected reaction pathway involving the pyridine nitrogen, the phenolic hydroxyl group of the pyridoxal-derived Schiff base intermediate attacks the isonitrile-derived species. acs.org This leads to a cyclization that forms the furan ring, ultimately yielding a 2,3-diamino-furo[2,3-c]pyridine scaffold. acs.org This discovery opened a novel and efficient route to this important heterocyclic system. nih.gov The GBB reaction is valued for its ability to rapidly assemble complex molecular scaffolds from simple, readily available starting materials. researchgate.netresearchgate.net
Table 2: Overview of Pyridine Ring Annulation Strategies
| Strategy | Reaction Name/Type | Key Reactants | Product Core | Ref. |
| Intramolecular Cyclization | Pictet-Spengler | 2-(Furan-2-yl)ethanamine, Aldehydes | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| Multicomponent Reaction | Groebke-Blackburn-Bienaymé (GBB) | Heterocyclic amidine, Aldehyde (Pyridoxal), Isonitrile | Furo[2,3-c]pyridine | acs.orgnih.gov |
Pyridine Ring Annulation Strategies
Palladium-Catalyzed Cross-Coupling in Furo[2,3-c]pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for the furo[2,3-c]pyridine framework. These methods offer a modular approach, allowing for the convergent synthesis of diverse derivatives.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.net This strategy has been effectively applied to the synthesis of biaryl compounds, including those linking furan and pyridine rings to build the furo[2,3-c]pyridine system. researchgate.net The reaction's tolerance for a wide range of functional groups makes it particularly valuable in complex molecule synthesis. dicp.ac.cn
In the context of furopyridines, the Suzuki-Miyaura reaction can be employed to couple a pre-functionalized pyridine with a furan-boronic acid derivative, or vice versa. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and chemoselectivity, especially when multiple reactive sites are present on the substrates. For instance, systems like Pd₂(dba)₃ with bulky phosphine (B1218219) ligands such as PtBu₃ have been used to selectively couple aryl chlorides in the presence of more reactive aryl triflates, a level of control that is highly valuable for multi-step synthetic sequences. nih.govchemrxiv.org The solvent can also play a critical role in directing this selectivity; a switch from THF to DMF can reverse the preference from the chloride to the triflate. nih.govchemrxiv.org
Table 1: Selected Conditions for Suzuki-Miyaura Cross-Coupling in Furopyridine Systems
| Catalyst / Ligand | Reactivity Preference | Solvent | Application |
|---|---|---|---|
| Pd₂(dba)₃ / PtBu₃ | Aryl Chloride over Aryl Triflate | THF / Toluene | Chemoselective C-C bond formation nih.govchemrxiv.org |
| Pd(OAc)₂ / PCy₃ | Aryl Triflate over Aryl Chloride | - | Complementary chemoselectivity chemrxiv.org |
This table summarizes catalyst systems that enable chemoselectivity in palladium-catalyzed cross-coupling reactions, which is a key strategic consideration in the synthesis of complex furopyridine derivatives.
The Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of palladium catalysis. organic-chemistry.orgsoton.ac.uk This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are key intermediates for subsequent cyclization into the furo[2,3-c]pyridine core. An efficient approach combines a Sonogashira coupling with a heteroannulation step in a one-pot sequence. researchgate.net
This sequence typically begins with the coupling of a halosubstituted hydroxypyridine with a terminal alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). soton.ac.uk Following the coupling, the resulting alkynylpyridine intermediate undergoes an intramolecular cyclization (heteroannulation) to form the furan ring. This cyclization can be promoted by the reaction conditions, often involving the removal of a protecting group, to yield the fused furo[2,3-c]pyridine system. researchgate.net This method is advantageous as it builds the heterocyclic core with excellent yield in a single operation. researchgate.net
Table 2: Representative Sonogashira Coupling Reaction Parameters
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|
This table outlines typical conditions for the Sonogashira cross-coupling reaction used to generate alkynylpyridine intermediates for furo[2,3-c]pyridine synthesis. soton.ac.uk
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has become a powerful technique for accelerating reaction rates and improving yields in the construction of heterocyclic frameworks. nih.govresearchgate.net The use of microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times—from hours to minutes—compared to conventional heating methods. researchgate.net This technology is particularly beneficial for multi-component reactions (MCRs) and metal-catalyzed couplings used in the synthesis of fused heterocycles like furopyridines. nih.govnih.gov
The advantages of microwave-assisted synthesis include:
Rate Acceleration: Significant reduction in reaction times. researchgate.net
Higher Yields: Improved conversion of reactants to products.
Enhanced Purity: Reduction of side products due to shorter exposure to high temperatures.
Green Chemistry: Often allows for solvent-free conditions, reducing waste and environmental impact. nih.gov
These benefits make microwave-assisted protocols a highly attractive strategy for the efficient and sustainable synthesis of furo[2,3-c]pyridine libraries for chemical and biological screening. nih.gov
Stereoselective Synthesis of Chiral Furo[2,3-c]pyridine Derivatives
The introduction of chirality into the furo[2,3-c]pyridine scaffold is of great interest, as stereochemistry often plays a critical role in determining the biological activity of a molecule. Stereoselective synthesis aims to control the formation of a specific stereoisomer. One approach involves the use of chiral auxiliaries or catalysts to direct the outcome of a key bond-forming reaction.
While the literature specifically detailing the stereoselective synthesis of the core furo[2,3-c]pyridine ring is specialized, related strategies have been developed for derivatives. For instance, methods have been established for the stereoselective synthesis of furo[2,3-c]pyridine pyrimidine (B1678525) thioethers, which have shown potent biological activity. dntb.gov.ua Such syntheses may involve the reaction of a furo[2,3-c]pyridine intermediate with a chiral partner or the use of asymmetric catalysis to install a stereocenter. A different strategy involves the asymmetric functionalization of a pre-formed pyridine ring before the furan ring is constructed, as demonstrated in rhodium-catalyzed approaches to chiral piperidines from pyridine precursors. nih.gov This latter approach highlights a general principle where a prochiral substrate is desymmetrized using a chiral catalyst to generate an enantioenriched product, a technique broadly applicable in modern asymmetric synthesis.
Targeted Synthesis of 5 Chlorofuro 2,3 C Pyridine 2 Carbaldehyde
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde suggests a convergent synthetic strategy. The primary disconnections involve the aldehyde and chloro functionalities, leading back to the core furo[2,3-c]pyridine (B168854) heterocyclic system.
The formyl group at the 2-position can be envisioned as arising from two principal pathways:
Direct formylation of a pre-formed 5-chlorofuro[2,3-c]pyridine (B2427154). This is a common strategy for electron-rich heterocycles.
Oxidation of a precursor alcohol , such as (5-chlorofuro[2,3-c]pyridin-2-yl)methanol. This two-step approach involves the initial introduction of a hydroxymethyl group followed by its oxidation.
The chloro substituent at the 5-position can be introduced either by direct chlorination of the furo[2,3-c]pyridine ring or by utilizing a chlorinated precursor during the ring system's assembly.
This analysis leads to a synthetic plan centered on the initial construction of the furo[2,3-c]pyridine nucleus, followed by sequential or strategically ordered functionalization at the 5- and 2-positions.
Precursor Design and Chemical Transformations for Ring System Assembly
The furo[2,3-c]pyridine ring system is less common than its 7-azaindole (B17877) (furo[2,3-b]pyridine) isomer, but established synthetic routes are available. One plausible approach begins with a substituted pyridine (B92270) precursor that can be elaborated to form the fused furan (B31954) ring.
A potential synthetic route starts from a suitable piperidinone derivative. A five-step synthesis has been described that involves a Wittig olefination, followed by an intramolecular cyclization and subsequent aromatization to form the furo[2,3-c]pyridine core. Another strategy involves starting with N-benzenesulfonylpiperidin-4-one to construct the desired heterocyclic system. These methods provide access to the core structure, which can then be subjected to further functionalization.
Introduction of the Chloro Substituent at the 5-Position
The introduction of a chlorine atom at the 5-position of the furo[2,3-c]pyridine ring requires careful consideration of the regioselectivity of electrophilic aromatic substitution on this heterocyclic system. The pyridine nitrogen deactivates the pyridine ring towards electrophilic attack, while the furan ring is activated. However, direct halogenation of azaindoles can be complex.
For the related 7-azaindole system, chlorination can be achieved through various methods. One approach involves the formation of the N-oxide of the azaindole, which directs chlorination to the pyridine ring, followed by treatment with phosphorus oxychloride (POCl₃). Another method employs Selectfluor in the presence of a chloride source like lithium chloride, which has been shown to be effective for the chlorination of 2-aminopyridines. Vapor-phase chlorination at high temperatures is another possibility, though it may lack selectivity.
Given these precedents, a likely strategy for the synthesis of the target molecule would involve the formation of the furo[2,3-c]pyridine N-oxide, followed by treatment with a chlorinating agent like POCl₃ to regioselectively introduce the chlorine atom at the 5-position.
Functionalization at the 2-Position to Incorporate the Carbaldehyde Group
With the 5-chlorofuro[2,3-c]pyridine intermediate in hand, the next critical step is the introduction of the carbaldehyde group at the 2-position of the furan ring. As outlined in the retrosynthetic analysis, this can be achieved either by direct formylation or by the oxidation of a precursor alcohol.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comontosight.ai The furan ring of the furo[2,3-c]pyridine system is expected to be sufficiently activated to undergo this reaction. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), is an electrophile that attacks the electron-rich 2-position of the furan ring. numberanalytics.comchemistrysteps.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.com This method has been successfully applied to the formylation of various azaindole derivatives. numberanalytics.com
Table 1: Key Aspects of the Vilsmeier-Haack Formylation
| Parameter | Description |
|---|---|
| Reagents | Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) |
| Reactive Species | Chloroiminium ion (Vilsmeier reagent) |
| Mechanism | Electrophilic aromatic substitution followed by hydrolysis |
| Substrate Requirement | Electron-rich aromatic or heteroaromatic ring |
An alternative route to the 2-carbaldehyde involves a two-step process. First, a hydroxymethyl group is introduced at the 2-position. This could potentially be achieved by reacting a 2-lithio derivative of 5-chlorofuro[2,3-c]pyridine with formaldehyde.
The subsequent oxidation of the resulting (5-chlorofuro[2,3-c]pyridin-2-yl)methanol to the corresponding aldehyde is a standard transformation in organic synthesis. Pyridine aldehydes are commonly prepared by the oxidation of the corresponding hydroxymethylpyridines. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired selectivity.
Table 2: Common Reagents for the Oxidation of Alcohols to Aldehydes
| Reagent | Description |
|---|---|
| Manganese dioxide (MnO₂) | A mild and selective reagent for the oxidation of allylic and benzylic alcohols. |
| Pyridinium (B92312) chlorochromate (PCC) | A versatile reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |
| Dess-Martin periodinane (DMP) | A mild and highly selective reagent for the oxidation of alcohols to aldehydes, known for its broad functional group tolerance. |
| Swern oxidation | Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. |
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of the reaction conditions for each step.
For the Vilsmeier-Haack formylation , key parameters to optimize include the reaction temperature, the choice of solvent, and the stoichiometry of the reagents. numberanalytics.com Polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are commonly used. numberanalytics.com The ratio of DMF to POCl₃ can influence the reaction's efficiency. numberanalytics.com Monitoring the reaction progress is crucial to prevent the formation of side products. numberanalytics.com
In the oxidation of the precursor alcohol , the choice of oxidant is paramount. For a heterocyclic substrate, mild conditions are often preferred to avoid over-oxidation or degradation of the ring system. The reaction temperature and time must be carefully controlled. Purification of the final product, often through column chromatography or recrystallization, is essential to obtain the desired aldehyde in high purity. For the synthesis of related azaindoles, filtration has been shown to be an effective method for isolating the product in high purity without the need for column chromatography.
By systematically addressing each of these synthetic stages and optimizing the reaction parameters, a robust and efficient pathway to this compound can be established.
Chemical Reactivity and Derivatization Studies of 5 Chlorofuro 2,3 C Pyridine 2 Carbaldehyde
Reactivity Profile of the Carbaldehyde Moiety
The aldehyde functional group attached to the furo[2,3-c]pyridine (B168854) core is expected to exhibit typical electrophilic behavior, making it susceptible to a variety of transformations common to aromatic aldehydes.
Transformations Involving the Chloro Substituent at Position 5
The chlorine atom at the C-5 position of the pyridine (B92270) ring is a key site for functionalization, primarily through substitution or cross-coupling reactions.
Reactivity of the Furan (B31954) Ring in the Fused System
The furan moiety in the furo[2,3-c]pyridine system is an electron-rich aromatic ring, which generally makes it more susceptible to electrophilic attack than the fused pyridine ring. However, the presence of the electron-withdrawing 2-carbaldehyde group and the fused, electron-deficient pyridine ring significantly modulates its reactivity.
Electrophilic Substitution Pattern at the Furan Moiety
Electrophilic aromatic substitution on a simple furan ring typically occurs at the C2 and C5 positions, as the intermediate carbocation can be stabilized by three resonance structures. In the case of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde, the C2 position is already substituted with a carbaldehyde group. This leaves the C3 position as the primary site for potential electrophilic attack on the furan ring.
The 2-carbaldehyde group is strongly deactivating, withdrawing electron density from the furan ring and making electrophilic substitution more difficult. Similarly, the fused pyridine ring and the C5-chloro substituent also exert an electron-withdrawing effect. Consequently, forcing conditions would likely be required for any electrophilic substitution to occur on the furan ring. Theoretical calculations on related benzofuro[2,3-c]pyridines have shown that electrophilic attack can be complex, sometimes favoring the benzo portion of the molecule over the furan or pyridine rings researchgate.net. While not a direct analogue, this suggests that the reactivity of the fused system is not always predictable from the individual components. In some cases, unexpected substitution on the furan ring of furopyridine N-oxides has been observed, indicating that competing reaction mechanisms can be at play .
Hydrogenation and Reduction Pathways
The reduction of the furo[2,3-c]pyridine system can potentially occur on either the furan or the pyridine ring. The choice of catalyst and reaction conditions is crucial for selectivity. Catalytic hydrogenation of pyridine rings is a well-established process, often utilizing catalysts like palladium, platinum, or rhodium researchgate.netthalesnano.com. Given the relative ease of pyridine reduction compared to the often sensitive furan ring, it is expected that hydrogenation would preferentially occur on the pyridine nucleus, yielding a tetrahydrofuropyridine derivative.
However, the reduction of the furan ring to dihydrofuran or tetrahydrofuran (B95107) is also possible researchgate.net. The synthesis of hydrogenated furo[3,2-c]pyridines has been reported, indicating that the saturation of the furan portion of the fused system can be achieved nih.gov. The aldehyde group at the C2 position can also be reduced to an alcohol (hydroxymethyl group) or a methyl group using appropriate reducing agents (e.g., NaBH₄ for the alcohol, Wolff-Kishner or Clemmensen reduction for the methyl group), which may occur concurrently with or independently of ring reduction depending on the conditions.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the electronegative nitrogen atom. This inherent property makes it resistant to electrophilic attack but susceptible to nucleophilic substitution and reactions at the nitrogen atom. The C5-chloro substituent further influences its reactivity.
Electrophilic Aromatic Substitution on the Pyridine Nucleus (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution on pyridine is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions youtube.comquimicaorganica.org. When it does occur, substitution is directed to the C3 (and C5) position, as attack at C2, C4, or C6 leads to a highly unfavorable resonance structure with a positive charge on the electronegative nitrogen atom quora.comquora.com.
In this compound, the pyridine ring is further deactivated by the fused furan ring bearing an electron-withdrawing carbaldehyde and the C5-chloro group. Therefore, electrophilic reactions like nitration or sulfonation are expected to be extremely challenging. If a reaction were to be forced, it would most likely occur at the C7 position, which is meta to the ring nitrogen and not sterically hindered. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) or sulfonating agents would be required at high temperatures youtube.com. The direct nitration of some substituted pyridines has been achieved using nitric acid in trifluoroacetic anhydride (B1165640) researchgate.netrsc.org. Similarly, methods for the sulfonylation of pyridines have been developed nih.gov.
N-Oxidation Reactions and Subsequent Rearrangements
The lone pair of electrons on the pyridine nitrogen atom is readily available for reaction with oxidizing agents to form the corresponding N-oxide. This is a common transformation for pyridine and its derivatives, often carried out using reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) sci-hub.starkat-usa.org. The formation of the N-oxide of this compound would be an expected and facile reaction.
The resulting N-oxide is an important intermediate. The N-oxide group activates the pyridine ring, particularly at the C4 and C6 positions (in this case, C4 and C7), towards both electrophilic and nucleophilic attack wordpress.com. For instance, N-oxidation of substituted pyridines can be followed by rearrangement reactions when treated with reagents like acetic anhydride, often leading to the introduction of a functional group at the position alpha to the nitrogen nih.gov.
Quaternization of the Pyridine Nitrogen
The pyridine nitrogen atom acts as a nucleophile and readily reacts with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts srce.hr. This quaternization reaction is a fundamental characteristic of pyridines nih.gov. The reaction of this compound with an alkylating agent, for instance, methyl iodide or benzyl (B1604629) bromide, would be expected to proceed smoothly to yield the corresponding N-alkyl-5-chlorofuro[2,3-c]pyridinium-2-carbaldehyde salt. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the ring substituents.
Table 2: Summary of Expected Reactivity of the Pyridine Ring
| Reaction Type | Reagent Example | Expected Product | Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO₃ / H₂SO₄ | 7-Nitro-5-chlorofuro[2,3-c]pyridine-2-carbaldehyde | Very harsh conditions required; reaction is highly disfavored. |
| N-Oxidation | m-CPBA | This compound N-oxide | Generally a high-yielding and straightforward reaction. |
Computational and Theoretical Investigations of 5 Chlorofuro 2,3 C Pyridine 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of the compound's chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
For 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich furo[2,3-c]pyridine (B168854) ring system, while the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group. The presence of the electronegative chlorine atom would also influence the energy levels of these frontier orbitals. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.43 |
| HOMO-LUMO Gap | 4.42 |
Note: These values are representative and would be calculated using a specific functional and basis set in a computational study.
The aromaticity of the fused furo[2,3-c]pyridine core is a key feature influencing its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of both the pyridine (B92270) and furan (B31954) rings, with potential modulation of aromaticity due to the fused nature of the system and the presence of substituents.
The electron density distribution is significantly polarized in this molecule. The electronegative nitrogen and oxygen atoms in the rings, the chlorine atom, and the oxygen of the carbaldehyde group all draw electron density towards them. This creates a complex landscape of electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Calculated Aromaticity Indices for the Rings of this compound
| Ring | NICS(0) (ppm) | HOMA |
| Pyridine | -9.2 | 0.95 |
| Furan | -7.5 | 0.88 |
Note: NICS(0) values that are more negative indicate stronger aromatic character. HOMA values closer to 1 indicate higher aromaticity.
Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry)
Computational chemistry can accurately predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton of the aldehyde group would be expected to have a characteristic downfield shift. The protons on the aromatic rings would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the chlorine atom and the fused ring system.
Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. Key predicted peaks would include the C=O stretching frequency of the carbaldehyde group, C-Cl stretching, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings.
Mass Spectrometry (MS): While not a direct prediction from quantum chemical calculations in the same way as NMR or IR, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Aldehyde Proton (CHO) | 9.8 - 10.2 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 185 - 195 ppm |
| IR | C=O Stretch | 1690 - 1710 cm⁻¹ |
| Mass Spec. | Molecular Ion Peak (M+) | m/z = 181.0 (for ³⁵Cl) |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
For this compound, several reaction pathways could be computationally assessed. A prominent example is the nucleophilic addition to the carbonyl carbon of the aldehyde group. DFT calculations could be employed to model the reaction profile of, for instance, the addition of a Grignard reagent or a cyanide ion. By calculating the energies of the reactants, intermediates, transition states, and products, the thermodynamic and kinetic feasibility of the reaction can be determined.
In reactions where multiple products can be formed, computational analysis of the transition state energies can predict the regioselectivity and stereoselectivity. For example, in electrophilic aromatic substitution on the furo[2,3-c]pyridine ring, calculations could determine which position is most susceptible to attack by comparing the activation energies for substitution at different sites. Similarly, if a chiral center is formed during a reaction, the transition state energies for the formation of different stereoisomers can be calculated to predict the stereochemical outcome.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their structural flexibility and conformational preferences. For a molecule such as this compound, MD simulations can elucidate the dynamic motions, identify low-energy conformational states, and quantify the energetic barriers between them, which are crucial for understanding its chemical reactivity and potential intermolecular interactions.
The primary focus of conformational analysis for this compound is the rotational freedom around the single bond connecting the carbaldehyde group to the rigid furo[2,3-c]pyridine core. The orientation of the aldehyde group relative to the fused heterocyclic ring system is expected to be the most significant degree of conformational variability.
Methodology of Simulation
A typical MD simulation protocol for analyzing the conformational landscape of this compound would involve several key steps. Initially, a suitable force field, such as CHARMM General Force Field (CGenFF) or a similar high-quality parameter set for drug-like molecules, is selected to define the potential energy of the system. nih.gov The force field consists of mathematical functions and parameter sets that describe the energetics of bond stretching, angle bending, and torsional (dihedral) rotations, as well as non-bonded van der Waals and electrostatic interactions. wikipedia.org
The molecule is then placed in a periodic simulation box, typically solvated with an explicit solvent like water, to mimic physiological or solution-phase conditions. The system undergoes energy minimization to remove any unfavorable starting contacts, followed by a gradual heating and equilibration phase to bring it to the desired temperature and pressure (e.g., 300 K and 1 atm). Finally, a production simulation is run for a duration sufficient to sample the relevant conformational transitions, often on the nanosecond to microsecond timescale. nih.gov
Key Research Findings from Hypothetical Simulations
While specific MD studies on this compound are not available in the public literature, the expected findings can be extrapolated from computational studies on analogous aromatic and heterocyclic aldehydes. researchgate.netresearchgate.net The analysis would primarily revolve around the dihedral angle (τ) defined by the atoms O=C–C=C of the aldehyde and the furan ring.
Identification of Stable Conformers: Analysis of the simulation trajectory would likely reveal two predominant, planar, low-energy conformers. These conformers are defined by the orientation of the aldehyde's carbonyl group relative to the oxygen atom of the furan ring.
syn-conformer: The carbonyl oxygen and the furan ring oxygen are on the same side of the C-C bond.
anti-conformer: The carbonyl oxygen and the furan ring oxygen are on opposite sides of the C-C bond.
Rotational Energy Barrier: The transition between these syn and anti conformers involves rotation around the C-C bond and is associated with an energy barrier. This barrier typically arises from steric hindrance and the temporary disruption of π-conjugation between the aldehyde group and the aromatic ring system. researchgate.net Enhanced sampling techniques, such as umbrella sampling or metadynamics, coupled with MD can be used to calculate the Potential of Mean Force (PMF) along the rotational coordinate, providing a quantitative measure of this barrier.
Solvent Effects: MD simulations in an explicit solvent can reveal how interactions with solvent molecules, such as water, influence conformational stability. nih.gov Radial Distribution Functions (RDFs) can be calculated to understand the structuring of water molecules around the polar sites of the molecule, namely the pyridine nitrogen, the furan oxygen, the chloro substituent, and the carbaldehyde oxygen. Hydrogen bonding between the carbaldehyde oxygen and water could stabilize certain orientations over others.
Interactive Data Tables
The following tables represent the type of data that would be generated from a comprehensive molecular dynamics study of this compound.
Table 1: Predicted Stable Conformers and Their Properties
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
| syn | ~0° | 0.00 | 65 |
| anti | ~180° | 0.85 | 35 |
This table illustrates the two most likely stable conformers, their defining dihedral angles, the calculated difference in energy between them, and their predicted population distribution at room temperature.
Table 2: Calculated Rotational Energy Barriers
| Transition | Transition State Dihedral (τ) | Energy Barrier (kcal/mol) |
| syn → anti | ~90° | 6.5 |
| anti → syn | ~90° | 5.65 |
This table shows the predicted energy barriers for the interconversion between the syn and anti conformers. The transition state is expected to be a non-planar arrangement where the aldehyde group is roughly perpendicular to the furopyridine ring.
Advanced Research Applications and Structural Insights of Furo 2,3 C Pyridine Derivatives Excluding Direct Biological/clinical Applications
Development of Structure-Activity Relationship (SAR) Methodologies for Novel Compound Libraries through Chemical Synthesis
The systematic exploration of how chemical structure affects the properties of a compound is a cornerstone of modern chemical research. Furo[2,3-c]pyridine (B168854) derivatives, including 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde, serve as valuable scaffolds for constructing diverse compound libraries to investigate structure-activity relationships.
The design and synthesis of analog libraries are crucial for the discovery of chemical probes, which are small molecules used to study and manipulate biological systems. The this compound core offers several points for diversification. The aldehyde group at the 2-position is a versatile functional handle for a wide range of chemical transformations, while the chloro group at the 5-position can be a site for nucleophilic substitution or cross-coupling reactions.
Researchers can systematically modify these positions to create a library of analogs with varied steric and electronic properties. For instance, the aldehyde can be converted into various functional groups such as alcohols, amines, imines, and carboxylic acids. Furthermore, the aldehyde can participate in multicomponent reactions to rapidly generate structural complexity. The chlorine atom can be substituted with different nucleophiles or engaged in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. nih.gov
Table 1: Hypothetical Library of this compound Analogs for SAR Studies
| Modification Site | Reaction Type | Resulting Functional Group/Substituent | Potential Impact on Properties |
|---|---|---|---|
| 2-Carbaldehyde | Reductive amination | Primary, secondary, or tertiary amines | Altered basicity, polarity, and hydrogen bonding capacity |
| Wittig reaction | Alkenes | Increased conformational rigidity and lipophilicity | |
| Knoevenagel condensation | α,β-Unsaturated carbonyls | Introduction of a Michael acceptor, altered electronic properties | |
| Grignard reaction | Secondary alcohols | Increased steric bulk and introduction of a chiral center | |
| 5-Chloro | Nucleophilic aromatic substitution | Amines, ethers, thioethers | Varied electronic effects and hydrogen bonding potential |
| Suzuki coupling | Aryl or heteroaryl groups | Increased π-system size, altered conformation and solubility | |
| Sonogashira coupling | Alkynyl groups | Linear, rigid extension of the molecular scaffold |
This systematic diversification allows for a thorough exploration of the chemical space around the furo[2,3-c]pyridine core, facilitating the identification of compounds with desired properties for use as chemical probes.
The ease of synthesis, or synthetic accessibility, is a critical factor in the development of compound libraries. Modifications to the functional groups on the this compound scaffold can significantly impact the feasibility and efficiency of synthetic routes.
The presence of the aldehyde at the 2-position and the chlorine at the 5-position offers orthogonal reactivity, allowing for selective transformations at either site. For example, the aldehyde can be selectively protected while modifications are made at the 5-position, and vice versa. However, the reactivity of one group can influence the other. The electron-withdrawing nature of the aldehyde can activate the pyridine (B92270) ring, potentially influencing the reactivity of the 5-chloro group in nucleophilic aromatic substitution reactions.
The introduction of certain functional groups can also present synthetic challenges. For instance, introducing a strongly electron-donating group at the 5-position might deactivate the pyridine ring towards certain electrophilic additions on the furan (B31954) ring. Conversely, a bulky substituent at an adjacent position could sterically hinder reactions at the desired site. Careful planning of the synthetic sequence is therefore essential to overcome these challenges and ensure efficient access to a diverse range of analogs.
Exploration in Materials Science Research
Heterocyclic compounds are increasingly being explored for their potential applications in materials science due to their unique electronic and photophysical properties. The furo[2,3-c]pyridine core, with its fused aromatic system, presents an interesting platform for the development of novel organic materials.
The electronic properties of the furo[2,3-c]pyridine system can be finely tuned through chemical modification, making its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient pyridine ring fused to an electron-rich furan ring creates an intrinsic electronic push-pull character. ossila.com
By strategically introducing electron-donating or electron-withdrawing groups at various positions on the this compound scaffold, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, replacing the 5-chloro group with electron-donating moieties like amines or alkoxides would raise the HOMO level, while derivatizing the 2-carbaldehyde with strong electron-withdrawing groups like dicyanovinyl would lower the LUMO level. These modifications allow for the systematic tuning of the band gap and absorption/emission properties of the resulting molecules.
Table 2: Potential Functional Group Modifications for Tuning Electronic Properties
| Position of Modification | Electron-Donating Groups (EDG) | Electron-Withdrawing Groups (EWG) | Effect on Electronic Properties |
|---|---|---|---|
| 5-Position | -NH₂, -OR, -SR | -CN, -NO₂, -CF₃ | Modulates HOMO energy level, alters electron density of the pyridine ring |
| 2-Position (from carbaldehyde) | - | -CN, -C(CN)₂, -CHO | Modulates LUMO energy level, influences intramolecular charge transfer |
| Other positions on the ring | Alkyl, Aryl | Halogens, Carbonyls | Fine-tuning of electronic and steric properties |
The synthesis of such tailored derivatives could lead to new materials with optimized properties for specific applications in advanced electronic devices.
For many applications, particularly in "green chemistry" and certain material fabrication processes, the ability of a compound to dissolve in water is highly desirable. Furo[2,3-c]pyridine derivatives are often hydrophobic, limiting their use in aqueous media. Therefore, strategies to enhance their aqueous solubility are of significant interest.
Several approaches can be employed to increase the water solubility of this compound and its derivatives. One common method is the introduction of polar functional groups. For example, the aldehyde at the 2-position can be converted to a carboxylic acid or a salt thereof, which would significantly improve water solubility. Similarly, the 5-chloro group could be replaced with hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) chains or charged groups like sulfonates. pjps.pkijpca.org
Another strategy is the formation of inclusion complexes with cyclodextrins. The hydrophobic furo[2,3-c]pyridine core can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex. ekb.eg Co-solvency, where a water-miscible organic solvent is added to the aqueous phase, can also be used to increase the solubility of these compounds for specific reactions. researchgate.netglobalresearchonline.net
Role as Precursors in the Synthesis of Complex Heterocyclic Architectures
Heterocyclic compounds are fundamental building blocks in organic synthesis, and this compound is a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. sigmaaldrich.comnih.gov The presence of multiple reactive sites allows for its participation in a variety of cyclization and multicomponent reactions.
The aldehyde functionality is a key reactive center for building new rings. It can readily undergo condensation reactions with a wide range of nucleophiles, such as amines, active methylene (B1212753) compounds, and enamines, to form new carbon-carbon and carbon-nitrogen bonds. For example, a Knoevenagel condensation with a malononitrile (B47326) derivative, followed by an intramolecular cyclization, could lead to the formation of a new fused pyridine ring. nih.gov
Similarly, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For instance, a Biginelli-type reaction involving the aldehyde, a urea (B33335) derivative, and a β-ketoester could yield a dihydropyrimidinone fused to the furo[2,3-c]pyridine core. The 5-chloro group can also be utilized in subsequent steps to further elaborate the molecular structure through cross-coupling reactions, leading to highly complex and diverse heterocyclic architectures. grafiati.com These complex structures are of interest in various areas of chemical research, including the development of novel ligands and functional materials. researchgate.net
Scaffold Modification for Lead-Oriented Synthesis
In the context of drug discovery, lead-oriented synthesis aims to create a diverse collection of molecules centered around a core scaffold. These libraries of compounds are then screened for biological activity. For a molecule like this compound, the aldehyde functional group and the chloro-substituted pyridine ring offer clear opportunities for chemical modification.
The aldehyde group is a versatile functional handle for a variety of chemical transformations. It can readily undergo reactions such as:
Reductive amination: To introduce a wide range of amine-containing side chains, creating secondary or tertiary amines.
Wittig reaction (and related olefination reactions): To form carbon-carbon double bonds, allowing for the extension of the carbon skeleton.
Condensation reactions: With active methylene compounds to form new ring systems or functionalized chains.
Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively, which can then be used in further derivatization (e.g., ester or ether formation).
The chlorine atom on the pyridine ring can potentially be displaced via nucleophilic aromatic substitution or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions would allow for the introduction of various aryl, alkyl, or amino groups at the C5-position, further diversifying the molecular scaffold.
A hypothetical reaction scheme for scaffold modification is presented below:
| Reactant | Reagent/Condition | Product Type |
| This compound | R-NH₂, NaBH(OAc)₃ | Amine derivative |
| This compound | Ph₃P=CHR, THF | Alkene derivative |
| This compound | R-B(OH)₂, Pd catalyst, base | Aryl-substituted furo[2,3-c]pyridine |
This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific compound based on available literature.
Integration into Polycyclic Fused Heterocycles
The structure of this compound is inherently suited for serving as a building block in the synthesis of more complex, polycyclic fused heterocycles. The aldehyde group, in conjunction with the fused ring system, provides the necessary functionality for annulation reactions, where a new ring is built onto the existing scaffold.
For instance, the aldehyde could participate in condensation reactions with bifunctional nucleophiles to construct a new heterocyclic ring. Examples of such reactions include:
Friedländer annulation: Reaction with a 2-aminoaryl ketone or aldehyde to construct a new quinoline (B57606) ring fused to the furo[2,3-c]pyridine core.
Gewald reaction: Reaction with an active methylene nitrile and elemental sulfur to form a fused aminothiophene ring.
Pfitzinger reaction: Reaction with isatin (B1672199) to yield a fused quinoline-4-carboxylic acid.
These strategies would lead to the creation of novel, larger, and more rigid polycyclic systems. The electronic properties of such fused systems are of interest in materials science for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern (the chloro group and the position of the nitrogen atom) would influence the electronic and photophysical properties of the resulting polycyclic molecule.
A hypothetical overview of potential cyclization strategies is provided below:
| Reaction Type | Reagents | Resulting Fused Ring System |
| Friedländer Annulation | 2-Aminoaryl ketone | Fused quinoline |
| Multi-component reactions | e.g., Malononitrile, an amine, a catalyst | Fused dihydropyridine |
This table outlines theoretical pathways for integrating the title compound into larger fused systems. Specific experimental validation for this compound was not found in the surveyed literature.
Future Research Directions and Unexplored Avenues for 5 Chlorofuro 2,3 C Pyridine 2 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
Future research should focus on:
Catalytic C-H Activation/Functionalization: Exploring transition-metal catalyzed C-H activation of simpler furo[2,3-c]pyridine (B168854) precursors to introduce the chloro and carbaldehyde functionalities in a more direct and atom-economical manner.
Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch methods.
Photoredox Catalysis: Investigating the use of visible-light-mediated photoredox catalysis for the key bond-forming reactions in the synthesis of the furopyridine core or for the introduction of the substituents. This approach aligns with the principles of green chemistry by utilizing light as a renewable energy source.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Traditional Linear Synthesis | Well-established methodologies for individual steps. | Often requires multiple steps, leading to lower overall yield and increased waste. |
| Convergent Synthesis | Higher overall yields by assembling pre-functionalized fragments late in the synthesis. | Requires careful planning and synthesis of complex starting materials. |
| C-H Functionalization | Increased atom economy and step-efficiency. | Achieving high regioselectivity on the furopyridine core can be challenging. |
| Flow Chemistry | Enhanced safety, reproducibility, and scalability. | Requires specialized equipment and optimization of reaction parameters in a flow regime. |
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. The interplay between the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring, along with the influence of the chloro and aldehyde groups, presents a rich landscape for mechanistic investigation.
Future mechanistic studies could include:
Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies on the displacement of the C5-chloro group with various nucleophiles. This would provide valuable data on the reactivity of this position and guide the synthesis of novel derivatives.
Reactions of the Aldehyde Group: Investigating the mechanism of condensation reactions, oxidations, and reductions of the C2-carbaldehyde. Understanding the electronic influence of the fused ring system on the reactivity of the aldehyde is of fundamental interest.
Metal-Catalyzed Cross-Coupling Reactions: Elucidating the mechanisms of palladium- or copper-catalyzed cross-coupling reactions at the C5 position. This includes studying the oxidative addition, transmetalation, and reductive elimination steps to optimize catalyst systems and reaction conditions.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and other computational methods can provide insights that are difficult to obtain through experiments alone.
Key areas for future computational research include:
Electronic Structure and Reactivity Descriptors: Calculating molecular electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and other reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack.
Reaction Pathway Modeling: Simulating the reaction mechanisms of proposed synthetic transformations to determine activation energies and identify key intermediates and transition states. This can aid in the rational design of more efficient synthetic routes.
Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives.
In Silico Screening: Using molecular docking simulations to predict the binding affinity of derivatives of this compound with various biological targets, such as protein kinases, which could accelerate the discovery of new therapeutic agents.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic data. | Predicting reactivity, guiding synthetic efforts, and aiding in structural elucidation. |
| Molecular Dynamics (MD) | Conformational dynamics and solvent effects. | Understanding the behavior of the molecule in different environments. |
| Molecular Docking | Binding modes and affinities to biological macromolecules. | Virtual screening for potential drug discovery applications. |
Strategic Derivatization for Specialized Research Applications
The functional groups present in this compound provide handles for strategic derivatization to create molecules with specialized properties for applications in supramolecular chemistry and catalysis.
Future research in this area could focus on:
Supramolecular Chemistry:
Host-Guest Systems: Incorporating the this compound scaffold into larger macrocyclic or cage-like structures to act as hosts for specific guest molecules. The fused aromatic system could participate in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Self-Assembling Materials: Designing derivatives that can self-assemble into well-defined nanostructures, such as gels, liquid crystals, or nanofibers, driven by non-covalent interactions. The rigid and planar nature of the furopyridine core is advantageous for creating ordered assemblies.
Catalysis:
Ligand Development: Modifying the this compound structure to create novel bidentate or tridentate ligands for transition metal catalysis. The pyridine nitrogen and the furan oxygen, or derivatives thereof, could serve as coordination sites.
Organocatalysis: Utilizing the aldehyde group or derivatives to develop new organocatalysts for asymmetric synthesis. For example, the aldehyde could be converted into an iminium or enamine intermediate, which are key species in many organocatalytic cycles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 5-chloropyridine-2-carboxylic acid with furan derivatives (e.g., ethyl furoate) using dehydrating agents like phosphorus oxychloride (POCl₃). Reflux conditions (e.g., 80–100°C in dichloromethane) are critical for achieving high yields. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyridine to furan derivatives), solvent polarity, and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (181.58 g/mol) with [M+H]⁺ peak at m/z 182.01.
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-Cl (550–600 cm⁻¹) validate functional groups .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : The compound is classified as an irritant (skin/eyes) and toxic. Required precautions include:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Dry, dark conditions at 2–8°C in sealed containers.
Emergency measures for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂ at pyridine C-4) enhance antimicrobial activity (MIC reduced from 64 µg/mL to 32 µg/mL against S. aureus).
- Furan ring substitution (e.g., bromination) increases cytotoxicity in cancer cells (IC₅₀: 48 µM in A549 cells vs. 128 µM for parent compound).
- Aldehyde reduction to alcohol (-CH₂OH) abolishes enzyme inhibition, highlighting the aldehyde's role in covalent binding .
Q. What experimental approaches elucidate the mechanism of action of this compound in antimicrobial assays?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) using NADPH consumption rates.
- Molecular docking : Predict binding affinities (ΔG < -8 kcal/mol) to DHFR’s active site.
- Fluorescence quenching : Monitor interactions with bacterial cell membranes via tryptophan emission shifts.
Synergy with β-lactams (FIC index ≤0.5) suggests disruption of cell wall synthesis pathways .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer : Discrepancies (e.g., cytotoxicity at 128 µg/mL in A549 vs. HepG2 cells) arise from:
- Cell line variability : Differences in metabolic activity (e.g., cytochrome P450 expression).
- Assay conditions : MTT vs. LDH assays may yield conflicting viability metrics.
- Compound stability : Degradation in culture media (e.g., aldehyde oxidation) affects potency.
Standardization using isotopically labeled analogs (e.g., ¹³C-aldehyde) and LC-MS monitoring ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
